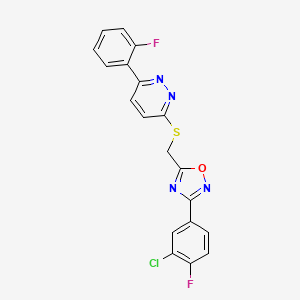

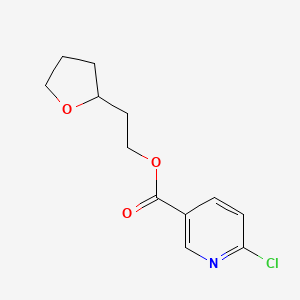

3-((4-氯苯基)磺酰基)-1-丙基喹啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions such as Michael addition, as seen in the synthesis of a novel quinoline compound with a chlorophenyl and piperidinyl moiety . Similarly, visible light-promoted reactions have been used to synthesize sulfonylmethyl isoquinoline diones, which could be related to the synthesis of the target compound . These methods suggest that the synthesis of "3-((4-chlorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one" might also involve such advanced techniques to introduce the sulfonyl and chlorophenyl groups into the quinoline core.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be studied using X-ray crystallography and density functional theory (DFT) calculations . These techniques provide information on the geometry, electronic structure, and intermolecular interactions of the molecules. For instance, the crystal structure of a related compound revealed interactions such as C-H...O and C-H...Cl, which could also be present in the target compound .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. The interaction of nitroquinolines with chloromethyl phenyl sulfone, for example, demonstrates the regioselectivity in nucleophilic aromatic substitution reactions . This suggests that the target compound might also undergo similar reactions, potentially leading to the formation of new derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be predicted using quantum chemical calculations. These include vibrational frequencies, NMR chemical shifts, and thermodynamic properties . Additionally, the reactivity of such compounds can be studied through local reactivity descriptors, which help identify chemically reactive sites within the molecule . The electronic absorption spectrum can also be predicted and compared with experimental data to understand the electronic properties of the compound .

科学研究应用

合成反应中的催化剂

该化合物已被暗示在专注于通过 Hantzsch 缩合反应合成多氢喹啉衍生物的研究中。一种新型纳米尺寸 N-磺化布朗斯台德酸性催化剂用于在无溶剂条件下促进这种合成,表明该化合物在促进高效化学反应中的效用 (Goli-Jolodar, Shirini, & Seddighi, 2016)。

绿色化学应用

对三苯基(丙-3-磺酰基)鏻三氟甲磺酸盐的研究表明,它可用作 Hantzsch 缩合中可重复使用且良性的离子液体催化剂,用于合成多氢喹啉和吖啶,展示了一种实现更可持续和环境友好的化学工艺的方法 (Vahdat, Zolfigol, & Baghery, 2016)。

先进材料合成

该化学物质也一直是旨在开发具有高三重态能量的新型电子传输材料以用于磷光有机发光二极管 (PhOLED) 的研究的一部分,突出了其在电子和光子材料进步中的潜力 (Jeon, Earmme, & Jenekhe, 2014)。

抗菌和抗癌活性

此外,该化合物的衍生物已被评估其抗菌和抗癌活性。特定的衍生物已显示出对各种细菌和真菌以及对不同的癌细胞系的高活性,突出了这些化合物在开发新的治疗剂中的潜力 (Fadda, El-Mekawy, & AbdelAal, 2016)。

新型合成路线

此外,该化合物参与了通过 1,7-烯炔的新级联卤代磺酰化反应来创建 3,4-二氢喹啉-2(1H)-酮的新型合成路线,该化合物是药物的重要中间体,展示了其在药理学相关结构的创新合成中的作用 (Zhu et al., 2016)。

属性

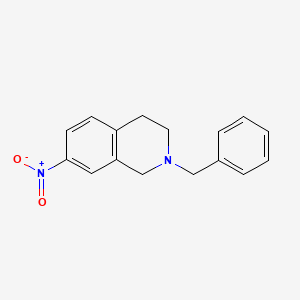

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S/c1-2-11-20-12-17(18(21)15-5-3-4-6-16(15)20)24(22,23)14-9-7-13(19)8-10-14/h3-10,12H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWJJTJXXFCRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)

![3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide](/img/structure/B2517567.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2517569.png)

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)